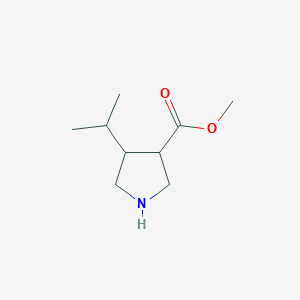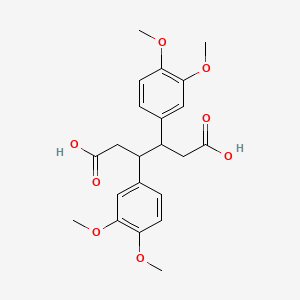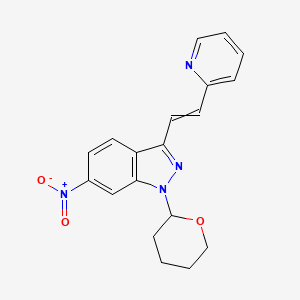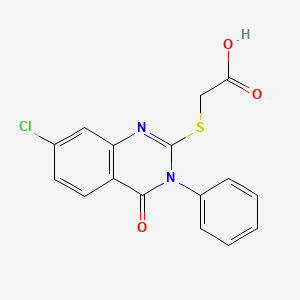
4-Amino-6-(2-hydroxyethylamino)-2,3-dimethyl-6-phenyl-3-hexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol is an organic compound with a complex structure It features an amino group, a methyl group, a citryl group, and a benzyl group attached to an ethyl alcohol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate. This can be achieved by reacting 4-amino-2-methyl-5-citryl benzaldehyde with an appropriate amine under acidic conditions.
Amination Reaction: The benzyl intermediate is then subjected to an amination reaction with ethylene oxide or ethylene glycol in the presence of a catalyst to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol may involve large-scale reactors and continuous flow processes to ensure high yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and alcohol groups, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyl group can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones and oxides.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol involves its interaction with specific molecular targets. The amino and alcohol groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The benzyl group may facilitate binding to hydrophobic pockets within biological molecules, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-amino-2-methyl-5-citryl benzyl)amino]propyl alcohol
- 2-[(4-amino-2-methyl-5-citryl benzyl)amino]butyl alcohol
- 2-[(4-amino-2-methyl-5-citryl benzyl)amino]pentyl alcohol
Uniqueness
2-[(4-amino-2-methyl-5-citryl benzyl)amino]ethyl alcohol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H28N2O2 |
|---|---|
Molekulargewicht |
280.41 g/mol |
IUPAC-Name |
4-amino-6-(2-hydroxyethylamino)-2,3-dimethyl-6-phenylhexan-3-ol |
InChI |
InChI=1S/C16H28N2O2/c1-12(2)16(3,20)15(17)11-14(18-9-10-19)13-7-5-4-6-8-13/h4-8,12,14-15,18-20H,9-11,17H2,1-3H3 |
InChI-Schlüssel |
QERWOCVKOQCENV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C(CC(C1=CC=CC=C1)NCCO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)




![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)

![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)


![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)

